molecular formula C21H28ClNO3 B1147882 Propafenone-d5 Hydrochloride CAS No. 1398066-02-8

Propafenone-d5 Hydrochloride

Cat. No.: B1147882
CAS No.: 1398066-02-8
M. Wt: 382.94
InChI Key: XWIHRGFIPXWGEF-LUIAAVAXSA-N
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Description

Significance of Deuterated Analogs in Modern Analytical Science

Deuterated analogs, a subset of SIL compounds, are substances where one or more hydrogen atoms (protium, ¹H) are replaced by deuterium (B1214612) (²H). caymanchem.com This substitution is foundational to enhancing the precision and accuracy of quantitative analytical methods, particularly those coupled with mass spectrometry (MS). caymanchem.comdcchemicals.com The key advantage of using a deuterated analog as an internal standard (IS) in an analytical method is that it behaves almost identically to the unlabeled analyte during sample preparation, extraction, and chromatographic separation. smolecule.comdcchemicals.com

The primary role of a deuterated internal standard is to correct for variability during the analytical process. smolecule.com Factors such as sample loss during extraction, inconsistencies in injection volume, and fluctuations in instrument response can introduce errors. glpbio.com One of the most significant challenges in bioanalysis using liquid chromatography-mass spectrometry (LC-MS) is the "matrix effect," where co-eluting endogenous components in a biological sample (like plasma or blood) can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements. dcchemicals.comscholarsresearchlibrary.com Since the deuterated standard co-elutes with the analyte and experiences the same matrix effects, the ratio of their signals remains constant, allowing for reliable and accurate quantification. dcchemicals.comscbt.com This normalization is crucial for robust and reliable bioanalytical methods. scholarsresearchlibrary.com

The use of deuterated standards is widespread across pharmaceuticals, environmental science, and biochemistry for applications such as measuring drug and metabolite concentrations in biological samples and monitoring pollutants. caymanchem.com

Principles of Stable Isotope Dilution Mass Spectrometry (SID-MS)

Stable Isotope Dilution Mass Spectrometry (SID-MS) is a powerful quantitative technique that combines isotope dilution with mass spectrometry. nih.gov It is considered a primary ratio method and has the potential to be a primary method of measurement, linking results to the International System of Units (SI). veeprho.com The fundamental principle involves adding a known amount of a stable isotope-labeled version of the analyte (the "spike" or internal standard) to a sample containing an unknown amount of the native analyte. nih.govveeprho.com

After the labeled standard is added, it is thoroughly mixed with the sample to ensure isotopic equilibration. veeprho.com The sample then undergoes preparation and analysis by a mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the ions, which allows it to differentiate between the unlabeled analyte and the heavier, isotope-labeled standard. nih.gov By determining the ratio of the signal from the native analyte to that of the labeled standard, the original concentration of the analyte in the sample can be calculated with high accuracy and precision. nih.govveeprho.com A major advantage of this technique is that after the spike and analyte have equilibrated, any subsequent loss of the analyte during sample processing steps does not affect the accuracy of the result, because the isotope ratio in the mixture remains unchanged. nih.gov

Overview of Propafenone (B51707) and Its Metabolites in Research Contexts

Propafenone is a Class 1C antiarrhythmic agent used to treat various cardiac arrhythmias. lgcstandards.comnih.gov It functions as a sodium channel blocker and has a direct stabilizing action on myocardial membranes. caymanchem.com The chemical name for Propafenone is 1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenyl-1-propanone.

The metabolism of propafenone is complex and highly variable among individuals, primarily due to genetic polymorphisms of the enzymes involved. simsonpharma.commedchemexpress.com It is extensively metabolized in the liver by cytochrome P450 (CYP) enzymes. researchgate.net The two main metabolic pathways are:

5-Hydroxylation : This pathway is primarily mediated by the CYP2D6 enzyme, leading to the formation of the active metabolite 5-hydroxypropafenone (B19502) (5-OHP). simsonpharma.comresearchgate.net The activity of CYP2D6 is genetically determined, leading to different metabolizer phenotypes (e.g., poor, extensive, and ultra-rapid metabolizers), which causes significant interindividual variability in plasma concentrations of propafenone. simsonpharma.comresearchgate.net

N-dealkylation : This pathway results in the formation of another active metabolite, N-depropylpropafenone (NDP), and is catalyzed by both CYP3A4 and CYP1A2 enzymes. nih.govsimsonpharma.com

Because the metabolites have antiarrhythmic activity, it is often necessary to quantify both the parent drug and its metabolites in pharmacokinetic studies. researchgate.net The development of sensitive and selective bioanalytical methods, such as LC-MS/MS, is crucial for this purpose. researchgate.netresearchgate.net To overcome the challenges of pharmacokinetic variability and matrix effects, these methods frequently employ a deuterated internal standard, such as Propafenone-d5 Hydrochloride. scholarsresearchlibrary.comoup.com

Chemical and Research Data for this compound

This compound is the deuterium-labeled analog of Propafenone Hydrochloride. It serves as an ideal internal standard for the quantification of propafenone in biological samples during bioanalytical studies. caymanchem.comveeprho.com The incorporation of five deuterium atoms provides a sufficient mass shift to distinguish it from the unlabeled drug in a mass spectrometer without significantly altering its chemical properties. smolecule.combiomol.com

Chemical Properties

PropertyValueSource(s)
Chemical Name 1-(2-(2-hydroxy-3-(propylamino)propoxy-d5)phenyl)-3-phenylpropan-1-one, monohydrochloride lgcstandards.com
Synonym(s) Propafenone 1,1,2,3,3-hydroxypropyl-d5 Hydrochloride lgcstandards.com
CAS Number 1346605-05-7 caymanchem.comsimsonpharma.commedchemexpress.combiomol.com
Molecular Formula C₂₁H₂₂D₅NO₃ · HCl caymanchem.combiomol.com
Molecular Weight 382.9 g/mol smolecule.combiomol.com
Purity ≥99% deuterated forms (d₁-d₅) caymanchem.combiomol.com
Solubility Soluble in DMSO, Methanol (B129727) caymanchem.combiomol.com

Application in Research: LC-MS/MS Method for Propafenone Quantification

Propafenone-d5 is frequently used as an internal standard in validated LC-MS/MS methods to determine the concentration of propafenone and its metabolites in human plasma. One such study developed a method for the simultaneous quantification of propafenone and 5-hydroxypropafenone. scholarsresearchlibrary.com

Method Parameters:

Internal Standard: Propafenone-d5 scholarsresearchlibrary.com

Analytical Column: Gemini C18, 75 × 4.6 mm, 3.0 µm scholarsresearchlibrary.com

Mobile Phase: Isocratic mixture of 10mM ammonium (B1175870) formate (B1220265) (pH 3.0) and methanol (20:80% V/V) researchgate.net

Detection: TSQ Vantage triple quadrupole mass spectrometer, positive ionization mode scholarsresearchlibrary.comresearchgate.net

Mass Spectrometry Transitions (m/z):

CompoundPrecursor Ion [M+H]⁺Product IonSource(s)
Propafenone 342.20116.10 researchgate.net
5-Hydroxypropafenone 358.3098.10 researchgate.net
N-Depropylpropafenone 299.8074.10 researchgate.net

Validation Results: The method was validated over a concentration range of 0.50-500.00 ng/mL for propafenone and 0.25-250.00 ng/mL for 5-hydroxypropafenone. scholarsresearchlibrary.comresearchgate.net The use of Propafenone-d5 as the internal standard ensured high precision and accuracy, with coefficients of variation (%CV) for intra- and inter-day precision being lower than 6.1% for propafenone and 14.2% for its metabolite. scholarsresearchlibrary.comresearchgate.net The accuracy was reported to be between 99.5–108.7% for propafenone. scholarsresearchlibrary.comresearchgate.net These results demonstrate the robustness and reliability that a deuterated internal standard brings to bioanalytical assays.

Pharmacokinetic Data from a Study in Healthy Volunteers

A pharmacokinetic study in healthy Chinese volunteers was conducted to assess propafenone and its active metabolite 5-OHP after administering a single oral dose. nih.gov While the specific internal standard was not named in the abstract, such studies typically rely on stable isotope-labeled standards for accurate quantification.

ParameterPropafenone5-HydroxypropafenoneSource(s)
Cₘₐₓ (ng/mL) 210.9 ± 141.9129.6 ± 65.4 nih.gov
Tₘₐₓ (h) 6 ± 17 ± 2 nih.gov
AUC₀₋₃₆ (ng·h/mL) 1610 ± 13091446 ± 754 nih.gov
t₁/₂ (h) 4.6 ± 1.17.6 ± 1.6 nih.gov

Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration; AUC: Area under the concentration-time curve; t₁/₂: Elimination half-life.

Properties

CAS No.

1398066-02-8

Molecular Formula

C21H28ClNO3

Molecular Weight

382.94

IUPAC Name

1-[2-[2-hydroxy-3-(2,2,3,3,3-pentadeuteriopropylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride

InChI

InChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H/i1D3,2D2;

InChI Key

XWIHRGFIPXWGEF-LUIAAVAXSA-N

SMILES

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl

Synonyms

1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenyl-d5-1-propanone Hydrochloride;  2’-[2-Hydroxy-3-(propylamino)propoxy]-3-phenyl-d5-propiophenone Hydrochloride;  Arythmol-d5;  Pronon-d5;  Rythmol-d5;  Rytmonorm-d5; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation Strategies for Propafenone D5 Hydrochloride

Precursor Selection for Targeted Deuteration

The defining feature of Propafenone-d5 is the presence of five deuterium (B1214612) atoms. The selection of a suitable deuterated precursor is paramount to ensure the precise and stable incorporation of these isotopes into the final molecule. The molecular structure of Propafenone (B51707) contains an n-propylamino group, which is an ideal site for deuteration as it is metabolically susceptible and provides a straightforward synthetic handle.

For Propafenone-d5, the targeted precursor is n-Propyl-2,2,3,3,3-d5-amine . In this molecule, the five hydrogen atoms on the terminal ethyl moiety of the propyl group are replaced by deuterium. This specific labeling pattern provides a stable isotopic signature with a mass shift of +5 atomic mass units (amu) compared to the unlabeled compound. The choice of this precursor is strategic as it can be introduced late in the synthetic sequence, maximizing efficiency and minimizing the potential for isotopic scrambling. Commercially available deuterated precursors like n-Propyl-2,2,3,3,3-d5-amine ensure high isotopic enrichment, typically around 98 atom % D.

Precursor NameChemical FormulaPosition of DeuteriumIsotopic Enrichment
n-Propyl-2,2,3,3,3-d5-amineCD₃CD₂CH₂NH₂C2 and C3 of the propyl group≥98 atom % D

Chemical Synthesis Pathways for Deuterium Introduction

The introduction of the deuterium-labeled moiety into the Propafenone backbone is achieved through a well-established, multi-step synthetic route that mirrors the synthesis of the unlabeled drug, with the key difference being the use of the deuterated precursor in the aminolysis step.

The synthesis of the crucial precursor, n-Propyl-2,2,3,3,3-d5-amine, requires regioselective deuteration. A common and effective method for achieving this is through the catalytic reduction of a nitrile precursor using a deuterium source.

One plausible pathway begins with propanenitrile (CH₃CH₂CN). This starting material can be subjected to catalytic hydrogenation using deuterium gas (D₂) in the presence of a metal catalyst such as nickel (Ni) or palladium (Pd). During this reaction, the nitrile group (C≡N) is reduced to a primary amine (-CH₂NH₂), and the adjacent methylene (B1212753) group is deuterated. To achieve the specific d5-labeling pattern, a more controlled synthesis starting from deuterated building blocks or specific catalytic H/D exchange reactions followed by reduction would be employed. For instance, the reduction of propanenitrile with a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄) followed by steps to introduce the other three deuterium atoms, or starting from a fully deuterated ethyl precursor, ensures the desired regioselectivity. The most direct industrial method involves the catalytic reduction of propanenitrile with high-pressure deuterium gas, which effectively saturates the ethyl portion of the molecule with deuterium atoms before the final amine is formed. doubtnut.comlibretexts.org

Epoxide Formation: The synthesis typically starts with a substituted phenol, such as 1-(2-hydroxyphenyl)-3-phenyl-1-propanone. This starting material is reacted with epichlorohydrin (B41342) in the presence of a base (e.g., sodium hydroxide) to form the key intermediate, 1-(2-(oxiran-2-ylmethoxy)phenyl)-3-phenylpropan-1-one. This reaction creates the reactive epoxy ring that will be opened in the subsequent step.

Isotopic Label Introduction (Aminolysis): The crucial step for isotopic enrichment involves the nucleophilic ring-opening of the epoxide intermediate. The deuterated precursor, n-Propyl-2,2,3,3,3-d5-amine , is reacted with the epoxide. The amine's nitrogen atom attacks one of the carbon atoms of the epoxide ring, opening it to form the 1-(2-(2-hydroxy-3-(propyl-d5-amino)propoxy)phenyl)-3-phenylpropan-1-one backbone. This step securely and specifically incorporates the d5-propyl group into the molecule.

Salt Formation: Finally, the resulting free base of Propafenone-d5 is converted to its hydrochloride salt. This is typically achieved by reacting the base with hydrochloric acid (HCl) in a suitable solvent like ethanol (B145695) or acetone. The salt form often has improved stability and handling properties for pharmaceutical use.

This multi-step process ensures high isotopic enrichment in the final product by introducing the label in a controlled and specific manner.

Isotopic Purity and Enrichment Characterization

Verifying the isotopic purity and the precise location of the deuterium atoms is a critical final stage in the synthesis of Propafenone-d5 Hydrochloride. This is accomplished primarily through mass spectrometry.

The isotopic purity of a deuterated compound refers to the percentage of molecules that contain the desired number of deuterium atoms. While the target is the d5 species, the synthesis may result in trace amounts of molecules with fewer deuterium atoms (d0 to d4) due to the presence of unlabeled starting materials or slight isotopic exchange. High-resolution mass spectrometry is used to determine the distribution of these isotopic forms. By analyzing the relative intensities of the ion signals corresponding to each species, the isotopic enrichment can be quantified. For high-quality Propafenone-d5, the d5 form is expected to be the vast majority, often exceeding 98% of the total labeled species.

Isotopic FormDescriptionExpected Relative Abundance
d0Unlabeled Propafenone< 0.1%
d1Propafenone with 1 Deuterium< 0.5%
d2Propafenone with 2 Deuterium< 0.5%
d3Propafenone with 3 Deuterium< 1.0%
d4Propafenone with 4 Deuterium< 2.0%
d5Propafenone with 5 Deuterium> 96%

Note: The values in this table are illustrative of a typical high-purity batch and may vary.

Tandem mass spectrometry (MS/MS) is the definitive technique for confirming both the incorporation and the specific location of the isotopic labels. In an MS/MS experiment, the parent (precursor) ion is selected and fragmented, and the resulting product ions are analyzed.

For Propafenone-d5, the protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of approximately 347.1, which is five units higher than that of unlabeled Propafenone (m/z 342.2). This initial mass difference confirms the successful incorporation of five deuterium atoms.

The fragmentation pattern provides evidence for the location of the label. A characteristic fragmentation of Propafenone involves the cleavage of the ether linkage on the side chain, producing a fragment ion containing the propylamino group.

For unlabeled Propafenone, the transition monitored is m/z 342.2 → m/z 116.1 . The product ion at m/z 116.1 corresponds to the [CH₂=N⁺H-CH₂CH₂CH₃] fragment. nih.gov

For Propafenone-d5, the corresponding transition is m/z 347.1 → m/z 121.1 .

The product ion at m/z 121.1 is exactly five mass units heavier than the corresponding fragment from the unlabeled compound. This mass shift in the fragment ion unequivocally demonstrates that all five deuterium atoms are located on the n-propylamino portion of the molecule, thereby verifying the regioselectivity of the labeling process.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Interpretation
Propafenone342.2116.1Confirms the structure of the unlabeled compound.
Propafenone-d5347.1121.1Confirms incorporation of 5 deuterium atoms on the n-propylamino fragment.

Advanced Bioanalytical Methodologies Utilizing Propafenone D5 Hydrochloride As an Internal Standard

Development of Quantitative Analytical Methods

The development of robust and reliable quantitative analytical methods is paramount for the accurate determination of drug concentrations in biological fluids. The use of a stable isotope-labeled internal standard such as Propafenone-d5 Hydrochloride is crucial to compensate for variability during sample preparation and analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the quantitative analysis of drugs and their metabolites in complex biological matrices due to its superior sensitivity, specificity, and high-throughput capabilities. The development of an LC-MS/MS method for propafenone (B51707) using this compound as an internal standard involves the meticulous optimization of chromatographic and mass spectrometric parameters.

The choice of the chromatographic column is critical for achieving adequate separation of the analyte and internal standard from endogenous matrix components. Various reversed-phase columns have been successfully employed for the analysis of propafenone. A common choice is a C18 column, which provides good retention and separation for moderately polar compounds like propafenone. For instance, a Gemini C18 column (75 × 4.6 mm, 3.0 µm) has been reported to provide good peak shape and response. researchgate.net Other studies have utilized columns such as the Thermo Betabasic C8 (100 mm x 4.6 mm, 5µ) and the ACE-5 C8 (50 × 4.6 mm). nveo.orgnih.gov The selection of the column is often guided by the desired run time, with shorter columns enabling faster analysis. Optimization of column temperature is also important, with a typical temperature of 40°C being used to ensure reproducible retention times. nveo.org

The mobile phase composition and flow rate are key parameters that influence the chromatographic separation and ionization efficiency. A typical mobile phase for the analysis of propafenone consists of a mixture of an aqueous component and an organic solvent. The aqueous phase often contains additives like ammonium (B1175870) formate (B1220265) or formic acid to improve peak shape and enhance ionization. researchgate.netnih.gov For example, a mobile phase of 10mM ammonium formate (pH 3.0 adjusted with formic acid) and methanol (B129727) in a ratio of 20:80 (v/v) has been shown to provide symmetric peak shapes and good sensitivity. researchgate.net Another study utilized a mobile phase of methanol and Milli-Q water (80:20 v/v) with 0.1% formic acid. nveo.org Gradient elution can also be employed to achieve better separation of multiple analytes, such as propafenone and its metabolites. nih.gov The flow rate is typically optimized to balance analysis time and chromatographic resolution, with common flow rates ranging from 0.4 mL/min to 1.0 mL/min. nveo.orgnih.gov

Interactive Data Table: LC-MS/MS Chromatographic Conditions for Propafenone Analysis

ParameterCondition 1Condition 2Condition 3
Column Gemini C18 (75 × 4.6 mm, 3.0µm) researchgate.netThermo Betabasic C8 (100 mm X 4.6 mm, 5µ) nveo.orgACE-5 C8 (50 × 4.6 mm) nih.gov
Mobile Phase 10mM Ammonium formate (pH 3.0): Methanol (20:80 v/v) researchgate.netMethanol: Milli-Q water (80:20 v/v) with 0.1% formic acid nveo.orgAmmonium acetate (B1210297) with 0.01% TFA in water and acetonitrile (B52724) (gradient) nih.gov
Flow Rate 0.5 mL/min researchgate.net1.0 mL/min nveo.orgNot Specified
Column Temp. Not Specified40°C nveo.orgNot Specified

Mass spectrometric detection is typically performed using an electrospray ionization (ESI) source in the positive ion mode, as propafenone and its deuterated internal standard readily form protonated molecules ([M+H]+). nih.gov Quantitative analysis is achieved using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

For propafenone, the precursor ion is typically the protonated molecule at m/z 342.2. nveo.org This precursor ion is then fragmented in the collision cell of the mass spectrometer, and a specific product ion is monitored. A common product ion for propafenone is m/z 116.2. nveo.org The MRM transition for this compound, the internal standard, is selected to be specific and free from interference. The precursor ion for Propafenone-d5 is m/z 347.2, reflecting the five deuterium (B1214612) atoms. A commonly monitored product ion is m/z 116.2. Another study reported the MRM transition for Propafenone-d7 as m/z 349.2 > 123.2. nveo.org

The fragmentation pathway for propafenone leading to the product ion at m/z 116.2 involves the cleavage of the ether bond and subsequent fragmentation of the propylamino side chain. The deuterated internal standard is expected to follow a similar fragmentation pathway, ensuring that any variations in fragmentation efficiency are compensated for. The optimization of collision energy and other mass spectrometer parameters is crucial for maximizing the signal intensity of the selected MRM transitions.

Interactive Data Table: MRM Transitions for Propafenone and Propafenone-d5

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Propafenone342.2116.2 nveo.org
Propafenone-d5347.2116.2 researchgate.net
Propafenone-d7349.2123.2 nveo.org

Gas Chromatography-Mass Spectrometry (GC-MS)

While LC-MS/MS is the predominant technique for the analysis of propafenone, gas chromatography-mass spectrometry (GC-MS) has also been explored. However, the application of GC-MS for propafenone analysis often requires derivatization to improve the volatility and thermal stability of the compound. One study investigated the use of trimethylsilyl-trifluoroacetyl, trifluoroacetyl, and pentafluoropropionyl derivatives of propafenone and its metabolites for GC-MS analysis. nih.gov

A thorough review of the scientific literature did not yield specific studies detailing the use of this compound as an internal standard in a validated GC-MS method for the quantitative analysis of propafenone. The development of such a method would require careful optimization of derivatization conditions, chromatographic separation on a suitable GC column, and the selection of appropriate mass spectrometric parameters, including ionization mode (electron impact or chemical ionization) and selected ion monitoring (SIM) ions for both the analyte and the deuterated internal standard.

Ultra-Performance Liquid Chromatography (UPLC) Method Development

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) to achieve higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. While UPLC is a powerful technique for bioanalysis, a detailed search of the scientific literature did not reveal specific UPLC methods that have been developed and validated for the quantitative analysis of propafenone using this compound as an internal standard.

The development of a UPLC method for propafenone would follow similar principles to HPLC method development but would require instrumentation capable of handling the higher backpressures generated by the sub-2 µm particle columns. The optimization of the mobile phase, flow rate, and gradient profile would be critical to fully leverage the benefits of UPLC technology, leading to significantly shorter run times and improved analytical performance.

Sample Preparation Techniques for Research Matrices

Effective sample preparation is critical for removing interfering substances from complex biological matrices like plasma and serum, which can otherwise compromise the sensitivity and accuracy of the analysis. windows.net The choice of technique depends on the physicochemical properties of the analyte and the nature of the biological sample. For propafenone analysis, several well-established methods are employed.

Protein precipitation is a widely used technique for the rapid removal of proteins from biological samples. phenomenex.com This method involves the addition of an organic solvent, such as acetonitrile, to the plasma or serum sample. windows.net The solvent alters the dielectric constant of the solution, which reduces the solubility of proteins and causes them to aggregate and precipitate out of the solution. phenomenex.com

A more advanced iteration of this technique is the Hybrid Solid Phase Extraction (SPE)-Precipitation. This method combines the simplicity of protein precipitation with the selectivity of SPE for the concurrent removal of both proteins and phospholipids.

The process typically involves the following steps:

Plasma or serum samples are mixed with an acidified organic solvent (e.g., acetonitrile with 1% formic acid) in a specialized 96-well plate or cartridge. sigmaaldrich.com

The mixture is vortexed to ensure complete protein precipitation.

A vacuum is applied, pulling the supernatant through a packed bed containing zirconia-coated silica (B1680970) particles.

The zirconia acts as a Lewis acid, selectively binding the phosphate (B84403) groups (Lewis bases) of phospholipids, thus retaining them on the solid phase. sigmaaldrich.com

The purified sample, now depleted of proteins and phospholipids, is collected for analysis.

This technique is highly effective at reducing matrix effects, particularly ion suppression in liquid chromatography-mass spectrometry (LC-MS) analysis, thereby improving data quality. sigmaaldrich.com

Solid Phase Extraction (SPE) is a chromatographic technique used for sample clean-up and concentration prior to analysis. thermofisher.com It offers a more selective and cleaner extraction compared to simple protein precipitation. For the analysis of propafenone and its metabolites, reversed-phase SPE is commonly utilized. nih.govsci-hub.se

A typical SPE protocol for extracting propafenone from human plasma includes these steps:

Conditioning : The SPE cartridge, often packed with a C8 stationary phase, is conditioned first with a solvent like methanol and then equilibrated with purified water or a buffer. thermofisher.comsci-hub.se This step activates the sorbent for sample interaction.

Loading : The pre-treated plasma sample (e.g., acidified plasma) is loaded onto the cartridge. sci-hub.se Propafenone, its metabolites, and the this compound internal standard are retained on the sorbent material, while some matrix components pass through. libretexts.org

Washing : The cartridge is washed with a weak solvent mixture (e.g., methanol/water) to remove residual endogenous interferences that are weakly bound to the sorbent. sci-hub.se

Elution : A strong organic solvent, such as an acetonitrile/water mixture, is used to disrupt the interaction between the analytes and the sorbent, eluting them for collection. sci-hub.se The resulting eluate is a cleaner, more concentrated sample ready for LC-MS/MS analysis.

This method effectively removes salts and other polar interferences, enhancing the robustness of the analytical method. thermofisher.com

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. phenomenex.comlibretexts.org LLE has been successfully applied to the extraction of propafenone from plasma. nih.govnveo.orgnih.gov

The methodology generally involves:

Adjusting the pH of the plasma sample. For a basic compound like propafenone, the pH is typically raised (e.g., to pH 11.4) to ensure it is in its neutral, un-ionized form, which is more soluble in organic solvents. libretexts.orgnih.gov

Adding an immiscible organic solvent (e.g., chloroform) to the sample. magtechjournal.com

Vigorously mixing the two phases to facilitate the transfer of the analyte from the aqueous phase to the organic phase.

Separating the two phases, often by centrifugation.

Collecting the organic layer containing the analyte and the internal standard. This layer may then be evaporated to dryness and the residue reconstituted in a mobile phase-compatible solvent for injection into the analytical system.

LLE is effective at removing non-lipid endogenous components and can provide high analyte recovery. phenomenex.com

Rigorous Method Validation for Research Applications

For a bioanalytical method to be considered reliable for research applications, it must undergo rigorous validation to demonstrate its performance characteristics. nih.gov This process ensures that the method is suitable for its intended purpose.

Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov In the context of propafenone analysis, this includes endogenous matrix components, metabolites, and other concomitant medications.

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) provides excellent selectivity. jazindia.com The chromatographic separation ensures that propafenone and its deuterated internal standard, this compound, are separated from other compounds based on their retention times. nih.gov The mass spectrometer adds another layer of specificity by using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored.

For example, the transition for propafenone might be m/z 342.2 > 116.2, while for a deuterated standard like Propafenone-d7, it is m/z 349.2 > 123.2. nveo.orgnveo.org This high degree of specificity ensures that the signal detected corresponds only to the analyte of interest, with no interference from the biological matrix. nih.gov

Linearity demonstrates the direct proportionality between the concentration of the analyte and the response of the analytical method over a defined range. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte in prepared calibration standards. sci-hub.se

For bioanalytical methods, the relationship is often best described by a weighted linear regression model, typically using a weighting factor of 1/x² (where x is the concentration), to ensure accuracy at the lower end of the range. sci-hub.senveo.orgnih.gov The correlation coefficient (r or r²) is calculated to assess the goodness of fit, with a value greater than 0.99 generally considered acceptable. nih.govresearchgate.net

The following table summarizes linearity data from various validated methods for propafenone analysis, demonstrating the typical ranges and performance achieved in research settings.

Analyte(s)Concentration Range (ng/mL)Correlation Coefficient (r or r²)Reference
R- and S-PropafenoneNot specified, but linear function obtainedr² > 0.999 nih.gov
Propafenone (PPF) & 5-Hydroxypropafenone (B19502) (5-OH PPF)1 - 500r between 0.9982 and 0.9995 for PPF nih.govsci-hub.se
N-depropylpropafenone (NDP)0.1 - 25r between 0.9978 and 0.9986 nih.govsci-hub.se
Propafenone0.499 - 1502.841r² > 0.997 nveo.org
5-Hydroxypropafenone0.496 - 504.079r² > 0.996 nveo.org
Propafenone Enantiomers20 - 1600Not specified, but linear nih.gov
5-Hydroxypropafenone Enantiomers20 - 500Not specified, but linear nih.gov
Propafenone Hydrochloride10 - 250 µg/mLr = 0.999 researchgate.net

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) are fundamental parameters in bioanalytical method validation, defining the sensitivity of the assay. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

In a highly sensitive LC-MS/MS method developed for the simultaneous quantification of propafenone and its active metabolite, 5-hydroxy propafenone, in human plasma, Propafenone-d5 was utilized as the internal standard. The lower limit of quantification (LLOQ) for propafenone was established at 0.5 ng/mL. At this concentration, the assay demonstrated excellent performance, with a precision (%CV) of 5.38% and an accuracy of 106.2%. The signal-to-noise ratio at the LLOQ was consistently greater than or equal to five, ensuring reliable detection and quantification at this low concentration level. Another study established a lowest limit of quantification (LLOQ) at 0.499 ng/mL for propafenone in human plasma. nveo.org

ParameterPropafenoneReference
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Precision at LLOQ (%CV)5.38%
Accuracy at LLOQ (%)106.2%
Signal-to-Noise Ratio (S/N) at LLOQ≥ 5
Alternate LLOQ0.499 ng/mL nveo.org
Precision at Alternate LLOQ (%CV)8.91% nveo.org
Accuracy at Alternate LLOQ (%)101.2% nveo.org

Evaluation of Intra-day and Inter-day Precision (e.g., Coefficient of Variation)

Precision assesses the closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample. It is typically expressed as the coefficient of variation (%CV) and is evaluated within a single day (intra-day precision) and over several days (inter-day precision).

A validated LC-MS/MS assay for propafenone using Propafenone-d5 as an internal standard demonstrated excellent precision. The intra-day and inter-day precision for propafenone were found to be lower than 6.1% and 14.2%, respectively, across a range of quality control (QC) concentrations. Another study reported intra-day precision with %CVs ranging from 1.0% to 3.8% and inter-day precision with %CVs between 1.3% and 7.7% for propafenone. nih.gov

Intra-day Precision of Propafenone Quantification

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)
LLOQ0.520< 6.1%
LQC1.350< 6.1%
MQC-126.800< 6.1%
MQC-2125.000< 6.1%
HQC375.000< 6.1%

Inter-day Precision of Propafenone Quantification

QC LevelConcentration (ng/mL)Inter-day Precision (%CV)
LLOQ0.520< 14.2%
LQC1.350< 14.2%
MQC-126.800< 14.2%
MQC-2125.000< 14.2%
HQC375.000< 14.2%

Accuracy Determination (e.g., Percentage Recovery)

Accuracy refers to the closeness of the mean test results obtained by the method to the true value (nominal concentration) of the analyte. It is often expressed as the percentage of the nominal concentration.

The aforementioned LC-MS/MS method using Propafenone-d5 as an internal standard also exhibited high accuracy. The intra-day and inter-day accuracy for propafenone was determined to be between 99.5% and 108.7%. This high level of accuracy ensures that the measured concentrations are a true reflection of the actual concentrations in the biological samples.

Intra-day and Inter-day Accuracy of Propafenone Quantification

QC LevelConcentration (ng/mL)Accuracy Range (%)
LLOQ0.52099.5 - 108.7
LQC1.35099.5 - 108.7
MQC-126.80099.5 - 108.7
MQC-2125.00099.5 - 108.7
HQC375.00099.5 - 108.7

Matrix Effect Analysis and Compensation Strategies

The matrix effect is the alteration of ionization efficiency by co-eluting endogenous components of the biological matrix. This can lead to either ion suppression or enhancement, affecting the accuracy and precision of the method. The use of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.

In the validation of an LC-MS/MS method for propafenone, the matrix effect was assessed using six different batches of human plasma. The precision and accuracy for propafenone at the low quality control (LQC) concentration were 5.28% and 107.2%, respectively, while at the high quality control (HQC) level, they were 4.34% and 108.2%, respectively. These results indicate that no significant matrix effect was observed, demonstrating the effectiveness of using Propafenone-d5 as an internal standard to mitigate this phenomenon. Another study reported that the mean IS-normalized matrix factors were between 99.4% and 101.8% for propafenone at three QC levels, indicating no significant ion suppression or enhancement. scispace.com

QC LevelPrecision (%CV)Accuracy (%)
LQC5.28107.2
HQC4.34108.2

Extraction Recovery Efficiency

Extraction recovery is a measure of the efficiency of the sample preparation process in extracting the analyte from the biological matrix. It is determined by comparing the analytical response of an analyte from an extracted sample with the response of a non-extracted standard solution of the same concentration. Consistent and reproducible recovery is crucial for the reliability of a bioanalytical method.

The use of a deuterated internal standard like Propafenone-d5 helps to normalize for any variability in extraction recovery. In a study investigating the extraction of propafenone from human plasma, the recovery efficiency was approximately 90% for both propafenone and its corresponding deuterated internal standard. altasciences.com Another study reported extraction recoveries of 62.9% for (R)-propafenone and 61.3% for (S)-propafenone. nih.gov A separate analysis found the recovery of propafenone to be greater than 85%. nih.gov

AnalyteExtraction Recovery (%)Reference
Propafenone~90 altasciences.com
Propafenone-d5~90 altasciences.com
(R)-Propafenone62.9 nih.gov
(S)-Propafenone61.3 nih.gov
Propafenone>85 nih.gov

Stability Studies in Research Samples (e.g., Bench-top, Freeze-thaw, Long-term)

The stability of the analyte in the biological matrix under various storage and handling conditions is a critical parameter to evaluate during method validation. This ensures that the measured concentration reflects the concentration at the time of sample collection. Stability studies typically include bench-top stability, freeze-thaw stability, and long-term storage stability.

Adherence to Bioanalytical Method Validation Guidelines (e.g., ICH M10, FDA Guidance)

Regulatory agencies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for bioanalytical method validation to ensure the quality and reliability of data submitted for regulatory approval. fda.goveuropa.eufda.gov The ICH M10 guideline, for instance, provides recommendations for the validation of bioanalytical assays, including the use of internal standards. europa.eupropharmagroup.com

The development and validation of bioanalytical methods for propafenone that utilize this compound as an internal standard are conducted in accordance with these guidelines. ijcrt.org This includes the thorough evaluation of all the parameters discussed above: LOD/LOQ, precision, accuracy, matrix effect, extraction recovery, and stability. Adherence to these guidelines ensures that the bioanalytical data is robust, reliable, and suitable for its intended purpose in supporting clinical and nonclinical studies. europa.eu

Applications of Propafenone D5 Hydrochloride in Mechanistic and Preclinical Metabolic Research

Investigation of Propafenone (B51707) Biotransformation in In Vitro Systems

The controlled environment of in vitro systems is ideal for dissecting the intricate processes of drug metabolism. Propafenone-d5 hydrochloride is instrumental in these studies, providing a stable, labeled substrate for tracking metabolic changes.

Hepatic Microsomal Incubations and Enzyme Kinetics

Hepatic microsomes, which are vesicles of the endoplasmic reticulum from liver cells, contain a high concentration of drug-metabolizing enzymes and are a cornerstone of in vitro metabolism studies. pharmaron.com Incubations of this compound with human or animal liver microsomes allow researchers to study the kinetics of its metabolism. pharmaron.comuclan.ac.uk

For instance, studies using rat hepatic microsomes have investigated the stereoselective metabolism of propafenone. nih.govnih.gov In these experiments, the disappearance of the R(-) and S(+) enantiomers of propafenone is monitored over time. Such studies have revealed that in untreated microsomes, there is no significant stereoselectivity. nih.govnih.gov However, when microsomes are treated with inducers of specific cytochrome P450 enzymes, such as β-naphthoflavone (an inducer of the CYP1A subfamily) and dexamethasone (B1670325) (an inducer of CYP3A4), stereoselectivity favoring the R(-) isomer is observed at low substrate concentrations. nih.govnih.gov

Enzyme kinetic parameters for the N-dealkylation of propafenone enantiomers in rat hepatic microsomes:

Treatment Group Enantiomer Km (μM) Vmax (nmol/mg protein/min) CLint (μL/min/mg protein)
Control R(-) 83 ± 6 0.75 ± 0.16 8.9 ± 1.1
S(+) 94 ± 7 0.72 ± 0.07 7.6 ± 0.7
β-naphthoflavone (BNF) R(-) 105 ± 6 1.04 ± 0.15 9.9 ± 0.9
S(+) 128 ± 14 1.07 ± 0.14 8.3 ± 0.7
Dexamethasone (DEX) R(-) 86 ± 11 0.93 ± 0.06 10.9 ± 0.8
S(+) 118 ± 16 1.04 ± 0.09 8.9 ± 0.9

Data adapted from studies on the chiral metabolism of propafenone in rat hepatic microsomes. nih.govnih.gov

Identification and Quantification of Phase I and Phase II Metabolites

This compound is essential for accurately identifying and quantifying the metabolites formed during both Phase I (functionalization) and Phase II (conjugation) reactions. The deuterium (B1214612) label provides a distinct mass signature, facilitating the detection of metabolites by mass spectrometry. nih.gov

Key Phase I metabolites of propafenone include 5-hydroxypropafenone (B19502) and N-depropylpropafenone. clinpgx.orgnih.gov In research settings, the formation of deuterated versions of these metabolites, such as 5-hydroxypropafenone-d5 and N-depropylpropafenone-d5, is monitored. nih.gov Furthermore, Phase II metabolites, such as glucuronide and sulfate (B86663) conjugates, can also be identified. nih.govresearchgate.netnih.gov For example, studies have identified propafenone glucuronides as major metabolites. nih.govnih.gov

Recent research has also explored the formation of reactive metabolites. nih.gov In incubations with rat liver microsomes containing trapping agents like glutathione (B108866) (GSH) or N-acetylcysteine (NAC), researchers have identified GSH and NAC conjugates of propafenone. nih.gov This suggests the formation of a quinone intermediate, a potentially reactive species. nih.gov

Elucidation of Cytochrome P450 (CYP) Isoform Involvement

A critical aspect of metabolic research is identifying the specific enzymes responsible for a drug's biotransformation. Propafenone is known to be metabolized by several cytochrome P450 isoforms, primarily CYP2D6, CYP3A4, and CYP1A2. clinpgx.orgnih.govresearchgate.netnih.gov

CYP2D6: This enzyme is primarily responsible for the 5-hydroxylation of propafenone to form 5-hydroxypropafenone. clinpgx.orgnih.gov The activity of CYP2D6 is subject to genetic polymorphism, leading to different metabolizer phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers). nih.govnih.gov

CYP3A4 and CYP1A2: These isoforms are involved in the N-dealkylation of propafenone to form N-depropylpropafenone. clinpgx.orgnih.gov Studies using specific chemical inhibitors and antibodies have confirmed the roles of these enzymes. nih.gov For instance, antibodies against CYP3A and CYP1A2 have been shown to inhibit the formation of N-depropylpropafenone in human liver microsomes. nih.gov

The use of this compound in incubations with specific recombinant human CYP enzymes allows for a definitive assignment of each metabolic step to a particular enzyme, providing a clear picture of their relative contributions.

Exploring Mechanistic Pathways of Metabolic Activation in Research Models

Beyond simple biotransformation, propafenone can undergo metabolic activation to form chemically reactive intermediates. nih.gov As mentioned, the formation of a quinone metabolite has been identified through the trapping of GSH and NAC conjugates in in vitro incubations. nih.gov These studies are crucial for understanding potential mechanisms of toxicity. The use of deuterated propafenone helps to confirm that the detected conjugates are indeed derived from the parent drug.

Quantification in Preclinical Pharmacokinetic Research Models

This compound is an invaluable tool as an internal standard in preclinical pharmacokinetic studies. Its chemical similarity to the unlabeled drug ensures that it behaves identically during sample extraction and analysis, while its different mass allows for precise quantification by mass spectrometry. nih.govresearchgate.net

Application in Animal Model Pharmacokinetic Studies (e.g., dog models)

Dogs are a commonly used animal model in preclinical drug development. Pharmacokinetic studies in dogs provide essential data on a drug's absorption, distribution, metabolism, and excretion (ADME) profile. In studies investigating the pharmacokinetics of propafenone in beagle dogs, deuterated analogs are used as internal standards for the quantification of propafenone and its metabolites in plasma and other biological matrices. nih.govsemanticscholar.org

Studies in dogs have shown that propafenone is extensively metabolized, with less than 1% of the dose recovered as the unchanged drug in urine and bile. nih.gov The major metabolite found was propafenone glucuronide, with significant amounts of hydroxylated and O-methylated derivatives also identified. nih.gov These studies are critical for predicting the drug's behavior in humans and for designing safe and effective dosing regimens for clinical trials.

Table of Compounds

Compound Name
This compound
5-hydroxypropafenone-d5
N-depropylpropafenone-d5
GSH/NAC Conjugates
Propafenone
5-hydroxypropafenone
N-depropylpropafenone
β-naphthoflavone
Dexamethasone
Glutathione (GSH)

Methodological Support for Bioequivalence Research of Analogous Formulations

Bioequivalence (BE) studies are conducted to compare the bioavailability of a generic drug product with that of a brand-name drug. These studies are fundamental for the approval of generic formulations.

The cornerstone of a bioequivalence study is the analytical method used to measure drug concentrations in a biological matrix, typically plasma. nih.gov These methods must be highly sensitive, selective, and validated according to strict regulatory guidelines. LC-MS/MS is the standard technique for these studies due to its superior sensitivity and specificity.

In the development of an LC-MS/MS method for a propafenone bioequivalence study, this compound (or a similar variant like Propafenone-d7) is the ideal internal standard. nveo.org It co-elutes chromatographically with propafenone, ensuring that any matrix effects or ionization suppression/enhancement affects both the analyte and the internal standard similarly. This co-elution and similar behavior during extraction and ionization are critical for accurate quantification across a wide range of concentrations, from the lowest quantifiable limit to the Cmax. nveo.org The development process involves optimizing chromatographic conditions, mass spectrometric parameters, and sample extraction techniques to achieve the required sensitivity and selectivity for analyzing thousands of samples generated in a typical BE study. nveo.org

While this compound is a chemical tool, the data it helps generate are subjected to rigorous statistical analysis to determine bioequivalence. The standard statistical approach for bioequivalence assessment is the two one-sided tests (TOST) procedure.

Table 2: Example Bioequivalence Assessment for Two Propafenone Formulations

This table illustrates the statistical outcomes of a bioequivalence study. The 90% Confidence Intervals for the geometric mean ratios of Cmax and AUC must lie within the 80.00-125.00% range for the products to be considered bioequivalent.

Pharmacokinetic Parameter Ratio of Geometric Means (Test/Reference) % 90% Confidence Interval Bioequivalence Outcome
Cmax 99.30% 90.08% - 109.47% Achieved
AUC0-t 100.44% 88.39% - 114.13% Achieved
AUC0-inf 99.84% 90.31% - 110.36% Achieved

Data adapted from bioequivalence studies of propafenone. nih.govresearchgate.net

Future Directions and Advanced Research Frontiers

Integration with High-Resolution Mass Spectrometry for Enhanced Metabolite Profiling

The use of Propafenone-d5 Hydrochloride is integral to modern analytical methods, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.gov High-Resolution Mass Spectrometry (HRMS) further refines this process, offering superior accuracy and sensitivity for identifying and quantifying propafenone (B51707) and its metabolites.

In a typical bioequivalence or pharmacokinetic study, this compound is added to patient plasma samples as an internal standard. researchgate.net Its purpose is to correct for any variability that may occur during sample preparation and analysis. Because the deuterated standard behaves almost identically to the non-labeled drug during extraction and chromatography, any loss of sample will affect both compounds equally.

When analyzed by mass spectrometry, the instrument can differentiate between the native drug and the heavier isotope-labeled standard. For instance, in positive ion electrospray mode, propafenone is often monitored by the transition of its precursor ion to a specific product ion (e.g., m/z 342.2 → 116.2), while Propafenone-d5 is monitored using its corresponding mass shift (e.g., m/z 347.2 → 116.2). researchgate.netscispace.com This allows for precise quantification.

The integration of HRMS enhances this process by providing highly accurate mass measurements, which reduces ambiguity in compound identification and improves the signal-to-noise ratio, enabling the detection of metabolites at very low concentrations. This precision is crucial for building comprehensive metabolite profiles, which detail how the drug is absorbed, distributed, metabolized, and excreted (ADME) by the body.

Table 1: Mass Spectrometric Parameters for Propafenone and its Deuterated Standard
CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Propafenone342.2116.1 / 116.2Positive
Propafenone-d5347.2116.2Positive
5-Hydroxypropafenone (B19502)358.2116.2Positive

Data compiled from multiple sources. researchgate.netscispace.comnveo.org

Role in Advanced Proteomics and Metabolomics Research Techniques

The application of this compound extends into the broader fields of metabolomics and proteomics, which involve the large-scale study of small molecules (metabolites) and proteins, respectively. mdpi.com These disciplines are essential for understanding the complex interactions between drugs and biological systems.

In metabolomics, this compound is a key tool for targeted analyses focused on the metabolic fate of propafenone. nih.gov Accurate quantification of the parent drug and its metabolites over time allows researchers to construct precise pharmacokinetic models. nih.gov This is vital for understanding how factors like genetics—for instance, variations in the CYP2D6 enzyme responsible for metabolizing propafenone—can affect drug levels in the body and lead to different patient outcomes. clinpgx.org

While the role in proteomics is less direct, it is highly significant. By providing accurate data on drug and metabolite concentrations, metabolomic studies using this compound lay the groundwork for subsequent proteomic investigations. Researchers can correlate specific metabolite levels with changes in the expression or function of proteins. For example, understanding how different concentrations of propafenone and its active metabolite, 5-hydroxypropafenone, affect cardiac ion channel proteins is a central question in explaining its therapeutic and proarrhythmic effects. drugbank.comcaymanchem.com This integration of metabolomics and proteomics provides a more complete picture of a drug's mechanism of action and its impact on cellular machinery. mdpi.comnih.gov

Development and Application of Additional Deuterated Propafenone Metabolite Standards

Propafenone undergoes extensive metabolism in the body, primarily through the action of cytochrome P450 enzymes. drugs.com The main active metabolites include 5-hydroxypropafenone (5-OHP) and N-depropylpropafenone (NDPP). nih.govresearchgate.net Both of these metabolites exhibit antiarrhythmic activity and their accumulation in plasma during chronic therapy is a significant clinical consideration. nih.gov

Currently, this compound is the standard used for quantifying the parent drug. However, for the most accurate and robust quantification of the metabolites themselves, the development and application of specific deuterated standards for each major metabolite are crucial frontiers in this research area. The synthesis of deuterated analogs of various pharmaceuticals and their metabolites is a recognized strategy for providing high-quality internal standards for analytical testing. iaea.org

A deuterated standard like 5-hydroxypropafenone-d5 would co-elute and ionize almost identically to the natural 5-OHP metabolite, leading to more accurate quantification than can be achieved using the parent drug's standard alone. Such standards would enable researchers to:

Build more precise pharmacokinetic models for each active compound.

Better understand the accumulation and elimination kinetics of individual metabolites. nih.gov

The availability of a complete panel of deuterated standards for propafenone and its metabolites would represent a significant advancement in the analytical tools available for both clinical monitoring and advanced pharmacological research.

Table 2: Key Compounds in Propafenone Metabolism
Compound NameAbbreviationRole
PropafenonePPFParent Drug
This compound-Deuterated Internal Standard
5-hydroxypropafenone5-OHPActive Metabolite
N-depropylpropafenoneNDPPActive Metabolite

Data compiled from multiple sources. nveo.orgnih.govresearchgate.net

Q & A

Q. What are the key structural and isotopic characteristics of Propafenone-d5 Hydrochloride, and how do they influence experimental design?

this compound (C₂₁H₂₃D₅ClNO₃; MW 382.94) is a deuterated analog of propafenone, with five deuterium atoms replacing hydrogen at specific positions . Its isotopic labeling enables precise tracking in pharmacokinetic and metabolic studies. Researchers should prioritize structural validation via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm isotopic purity (>95%) and positional accuracy of deuterium substitution. Storage at 2–8°C in airtight, light-protected containers is critical to maintain stability .

Q. How does this compound interact with sodium channel proteins, and what experimental models are suitable for studying this mechanism?

Propafenone-d5 preferentially binds to open-state sodium channels (NaV1.x), inhibiting ion conduction and altering action potential thresholds . Basic studies should employ voltage-clamp electrophysiology in heterologous expression systems (e.g., HEK293 cells expressing NaV1.5) to quantify state-dependent binding kinetics. Isotopic labeling allows differentiation from endogenous propafenone in co-administration studies .

Q. What analytical methods are recommended for detecting this compound and its impurities in complex matrices?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is optimal for separating Propafenone-d5 from its metabolites and impurities (e.g., 4-Hydroxy this compound, Depropylamino derivatives). Column selection (C18 reverse-phase) and mobile phase optimization (phosphate-perchlorate buffer) are critical for resolving structurally similar analogs .

Advanced Research Questions

Q. How can deuterium kinetic isotope effects (KIEs) in this compound impact metabolic pathway analysis?

Deuterium substitution slows CYP450-mediated oxidation (e.g., 5-hydroxylation), altering metabolite ratios compared to non-deuterated propafenone. Advanced studies should combine in vitro hepatocyte assays with stable isotope tracing (LC-MS/MS) to quantify KIEs. Molecular dynamics (MD) simulations can model deuterium’s impact on enzyme-substrate binding .

Q. What strategies resolve contradictions in reported sodium channel inhibition data for this compound across experimental models?

Discrepancies in IC₅₀ values (e.g., NaV1.2 vs. NaV1.5) may arise from differences in model systems (cell lines vs. tissue preparations) or voltage protocols. Researchers should standardize experimental conditions (e.g., holding potential, pulse duration) and validate findings using dual isotopic labeling (e.g., Propafenone-d7) to isolate channel-specific effects .

Q. How can researchers design robust pharmacokinetic studies to account for this compound’s variable bioavailability?

Advanced protocols should integrate population pharmacokinetic (PopPK) modeling with deuterium-labeled internal standards to control for inter-individual variability. Sampling matrices (plasma, urine) must be processed under inert conditions to prevent deuterium exchange. Non-compartmental analysis (NCA) paired with metabolite profiling (e.g., Propafenone-d5 β-D-Glucuronide) enhances data accuracy .

Q. What experimental approaches validate the stability of this compound under long-term storage and in vivo conditions?

Accelerated stability studies (40°C/75% RH) with periodic LC-MS analysis can predict degradation pathways (e.g., dealkylation, oxidation). In vivo stability assessments require tissue-specific extraction protocols and deuterium retention time mapping to distinguish intact compounds from deuterium-loss artifacts .

Q. How do synergistic interactions between this compound and potassium channel blockers influence arrhythmia models?

Dual-channel modulation studies should use Langendorff-perfused heart preparations or optogenetically paced cardiomyocytes. Multi-electrode array (MEA) systems enable simultaneous recording of sodium/potassium currents. Isotopic labeling ensures unambiguous attribution of effects to Propafenone-d5 versus co-administered agents .

Methodological and Ethical Considerations

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?

Nonlinear mixed-effects modeling (NLME) accommodates sparse sampling and inter-species variability. Researchers must predefine covariates (e.g., CYP2D6 genotype) and validate assumptions via bootstrap analysis .

Q. How should preclinical studies involving this compound address ethical and reproducibility guidelines?

Compliance with NIH reporting standards (e.g., ARRIVE 2.0) is mandatory. Protocols must detail animal welfare measures, randomization, and blinding procedures. Open-access deposition of raw electrophysiology data (e.g., on platforms like Zenodo) enhances reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.